Scaffold Topology Comparison: 1H-Benzoxaborinine vs. 2H-Benzoxaborinine Core Rigidity and CA Isoform Selectivity
The 1H‑benzoxaborinine scaffold, to which the target 7‑carboxylic acid derivative belongs, exhibits a distinct conformational preference compared to the 2H‑benzoxaborinine isomer. X‑ray crystallographic analysis of 2H‑benzoxaborinine 2a in complex with hCA I and hCA II revealed significant binding‑mode differences attributed to the increased structural rigidity of the 2H scaffold relative to the 1H analogue [1]. This conformational divergence directly affects isoform selectivity: while the 1H‑benzoxaborinine parent compound (3,4‑dihydro‑1H‑benzo[c][1,2]oxaborinin‑1‑ol, CAS 19206‑51‑0) showed Kᵢ values of 3866 nM (hCA I), 1949 nM (hCA II), 9845 nM (hCA IX), and 754 nM (hCA XII) [2], 7‑aryl(thio)ureido‑substituted 1H‑benzoxaborinine derivatives achieved sub‑65 nM inhibition against hCA IX and XII [2]. The 7‑carboxylic acid group provides a further derivatization handle for amide/ester conjugation, which is absent in the parent scaffold and geometrically distinct from the 8‑carboxylic acid regioisomer.
| Evidence Dimension | Scaffold topology effect on hCA inhibition potency and isoform selectivity |
|---|---|
| Target Compound Data | 1H‑benzoxaborinine-7-carboxylic acid core; derivatizable at position 7 for CA‑targeted inhibitor design |
| Comparator Or Baseline | Parent 1H‑benzoxaborinine (CAS 19206‑51‑0): hCA I Kᵢ = 3866 nM; hCA II Kᵢ = 1949 nM; hCA IX Kᵢ = 9845 nM; hCA XII Kᵢ = 754 nM [2]. 2H‑benzoxaborinine isomer: altered binding mode and rigidity [1]. |
| Quantified Difference | 7‑aryl(thio)ureido‑1H‑benzoxaborinines achieve 15‑ to >150‑fold improvement over parent scaffold (sub‑65 nM vs. 754–9845 nM for hCA IX/XII) [2]. 7‑COOH vs. 8‑COOH provides different vector for substituent attachment. |
| Conditions | In vitro stopped‑flow CO₂ hydration assay; recombinant hCA isoforms I, II, IX, XII; pH 7.0–8.3 [2]. |
Why This Matters
The 7‑COOH substitution on the 1H‑benzoxaborinine scaffold permits regioselective derivatization strategies unachievable with the parent scaffold or the 8‑COOH isomer, enabling access to isoform‑selective carbonic anhydrase inhibitor libraries.
- [1] Renzi, G. et al. Expanding the Inhibitory Potential of the Benzoxaborinine Scaffold against Carbonic Anhydrases. J. Med. Chem. 2016, 59, 9770–9786. DOI: 10.1021/acs.jmedchem.6b00963. View Source
- [2] Giovannuzzi, S. et al. J. Med. Chem. 2024, 67, 18221–18234. DOI: 10.1021/acs.jmedchem.4c01516. Supporting Information Dataset (Figshare). View Source
